2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
“2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide” is a chemical compound with the linear formula C6H6ClNOS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 175.64 . The compound’s melting point, solubility, and other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel compounds involving derivatives similar to 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide. These efforts aim to develop efficient synthesis methods for heterocyclic compounds, which are of significant interest due to their potential biological activities. For instance, the work by Saeed et al. (2020) on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives highlights the importance of structural analysis in understanding the interactions and stability of newly synthesized compounds (Saeed et al., 2020).
Biological Activities
Research into the biological activities of compounds structurally related to this compound reveals a broad spectrum of potential therapeutic applications. This includes antimicrobial, antifungal, anticancer, and anti-inflammatory properties. For example, the study by Zaki et al. (2018) explores the antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives, demonstrating the wide range of biological activities these compounds may exhibit (Zaki et al., 2018).
Catalytic Applications
The research by Khazaei et al. (2015) on using N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient and homogeneous catalyst for the synthesis of various derivatives underlines the potential catalytic applications of compounds related to this compound in green chemistry protocols (Khazaei et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Mode of Action
Thiazole derivatives may inhibit the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Thiazole derivatives are involved in the development of pain therapy drugs .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities .
Properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUVSQWBRFIPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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